N-[2-(2-phenylimidazo[1,2-a]benzimidazol-3-yl)ethyl]propan-2-amine;dihydrochloride
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Overview
Description
N-[2-(2-phenylimidazo[1,2-a]benzimidazol-3-yl)ethyl]propan-2-amine;dihydrochloride is a complex organic compound that belongs to the class of imidazole and benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-phenylimidazo[1,2-a]benzimidazol-3-yl)ethyl]propan-2-amine;dihydrochloride typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives. This reaction is usually carried out in the presence of an oxidizing agent such as sodium metabisulphite under mild conditions. The resulting benzimidazole derivative is then further reacted with 2-bromoethylamine to introduce the ethylamine side chain. The final step involves the reaction of the product with propan-2-amine and subsequent conversion to the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-phenylimidazo[1,2-a]benzimidazol-3-yl)ethyl]propan-2-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to its dihydro form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the imidazole ring.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(2-phenylimidazo[1,2-a]benzimidazol-3-yl)ethyl]propan-2-amine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of N-[2-(2-phenylimidazo[1,2-a]benzimidazol-3-yl)ethyl]propan-2-amine;dihydrochloride involves its interaction with specific molecular targets. The compound is known to bind to DNA and proteins, interfering with their normal function. This can lead to the inhibition of cell growth and proliferation, making it a potential anticancer agent. The exact pathways involved include the disruption of DNA replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
- 2-phenylbenzimidazole
- 2-(2,2,2-trifluoroethyl)benzimidazole
- 5,6-dimethyl-1H-benzimidazole
Uniqueness
N-[2-(2-phenylimidazo[1,2-a]benzimidazol-3-yl)ethyl]propan-2-amine;dihydrochloride is unique due to its specific structure, which combines the imidazole and benzimidazole rings with an ethylamine side chain. This unique structure contributes to its diverse biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[2-(2-phenylimidazo[1,2-a]benzimidazol-3-yl)ethyl]propan-2-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4.2ClH/c1-15(2)21-12-13-23-19(16-8-4-3-5-9-16)14-24-18-11-7-6-10-17(18)22-20(23)24;;/h3-11,14-15,21H,12-13H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYQQEYXSFGPKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCN1C(=CN2C1=NC3=CC=CC=C32)C4=CC=CC=C4.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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